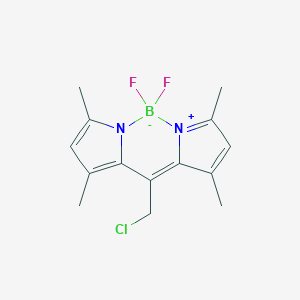

Bodipy 8-Chloromethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXASTXHAMZMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479458 | |

| Record name | AGN-PC-0NI0KZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208462-25-3 | |

| Record name | AGN-PC-0NI0KZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bodipy 8-Chloromethane CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BODIPY 8-Chloromethane, a versatile fluorescent probe for biological research. It covers its fundamental properties, chemical reactivity, and applications in labeling biomolecules for cellular imaging and analysis.

Core Properties of this compound

This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These dyes are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][] The key characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 208462-25-3 | [3] |

| Molecular Weight | 296.55 g/mol | [3] |

| Molecular Formula | C₁₄H₁₆BClF₂N₂ | [3] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO, DMF | [4] |

Reactivity and Bioconjugation

The key feature of this compound for biological applications is the reactive chloromethyl group at the 8-position (meso-position) of the BODIPY core. This group acts as a moderately reactive electrophile, making it suitable for conjugation to various nucleophilic groups found in biomolecules.

Reaction with Thiols

The primary application of the 8-chloromethyl group is its reaction with sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins.[5][6][7][8] This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of proteins at cysteine residues.

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein containing accessible cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

-

Dye Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

To the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the BODIPY dye's absorbance maximum (around 500 nm).

-

Logical Workflow for Protein Labeling

Caption: Workflow for labeling a protein with this compound.

Application in Studying Signaling Pathways

Fluorescently labeled biomolecules are crucial tools for elucidating cellular signaling pathways. By conjugating this compound to a protein, antibody, or ligand involved in a specific pathway, researchers can visualize its localization, trafficking, and interactions within living cells using fluorescence microscopy.

For example, a protein involved in a signaling cascade can be labeled to study its translocation from the cytoplasm to the nucleus upon pathway activation. Similarly, a labeled ligand can be used to track the internalization and downstream signaling of its receptor.

Example Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway where a BODIPY-labeled ligand is used to track receptor-mediated endocytosis and subsequent downstream signaling.

Caption: Visualization of a signaling pathway using a BODIPY-labeled ligand.

References

- 1. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unprecedented one-pot sequential thiolate substitutions under mild conditions leading to a red emissive BODIPY dye 3,5,8-tris(PhS)-BODIPY - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

BODIPY 8-Chloromethane: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold has emerged as a cornerstone in the development of fluorescent probes due to its exceptional photophysical properties. Characterized by high molar absorption coefficients, sharp emission spectra, and a general insensitivity to solvent polarity, BODIPY dyes are extensively utilized in cellular imaging, diagnostics, and as photosensitizers. This technical guide focuses on BODIPY 8-chloromethane, a derivative functionalized at the meso position, providing an in-depth overview of its anticipated quantum yield and photostability. While specific quantitative data for this particular compound is not extensively documented in peer-reviewed literature, this guide consolidates information on closely related meso-substituted BODIPY dyes to project its performance. Furthermore, it furnishes detailed experimental protocols for the determination of fluorescence quantum yield and photostability, empowering researchers to characterize this and similar probes.

Introduction to BODIPY Dyes

BODIPY dyes are renowned for their robust chemical and photophysical characteristics.[1][2] Their core structure, a dipyrromethene ligand complexed with a BF₂ unit, imparts a rigid, planar geometry that minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.[3] The synthetic tractability of the BODIPY core allows for facile functionalization at various positions, enabling the fine-tuning of its spectral and physicochemical properties for specific applications.[4] Substitution at the meso (8) position is a common strategy to modulate the dye's characteristics, including its solubility, and to introduce reactive handles for bioconjugation.[5] The chloromethyl group at the 8-position of this compound serves as a versatile reactive moiety for covalent labeling of biomolecules.

Photophysical Properties: Quantum Yield and Photostability

The fluorescence quantum yield (Φf) and photostability are critical parameters that define the utility of a fluorescent probe. A high quantum yield ensures a bright signal, while high photostability allows for prolonged imaging and repeated measurements without significant signal degradation.

Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. BODIPY dyes are well-known for their high quantum yields, often approaching unity in non-polar solvents.[3][6] While specific data for this compound is scarce, studies on other meso-substituted BODIPY derivatives provide valuable insights. Generally, substitution at the meso-position with alkyl or simple aryl groups has a modest effect on the quantum yield compared to substitutions on the pyrrole (B145914) rings.[4] For instance, a meso-phenyl substituted BODIPY derivative was reported to have a quantum yield of 0.68 in acetonitrile.[7] It is anticipated that this compound would exhibit a similarly high quantum yield, likely in the range of 0.6 to 0.9 in common organic solvents.

Table 1: Photophysical Properties of Representative Meso-Substituted BODIPY Dyes

| Compound | Substituent at meso-position | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| BODIPY Derivative 1 | Phenyl | Acetonitrile | 497 | 513 | 0.68 | [7] |

| BODIPY FL | Butanoic acid | Phosphate-buffered saline | ~500 | ~506 | Approaching 1.0 | [3][8] |

| Meso-substituted BODIPY | 4-methoxycarbonylpropyl | Various | - | 513-520 | ~0.75-1.0 | [2] |

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. BODIPY dyes generally exhibit excellent photostability, a significant advantage over traditional fluorophores like fluorescein.[1] The meso-substituent can influence photostability; however, simple alkyl or haloalkyl groups are not expected to dramatically alter this inherent stability. The photobleaching of BODIPY dyes is thought to occur primarily from the first excited singlet state.[9]

Quantitative assessment of photostability is often expressed as the photobleaching quantum yield (Φb), which is the number of molecules photobleached per absorbed photon. A lower Φb indicates higher photostability. While a specific Φb for this compound is not available, the general class of BODIPY dyes is known for its low photobleaching propensity.

Experimental Protocols

To facilitate the characterization of this compound and similar derivatives, this section provides detailed methodologies for determining the fluorescence quantum yield and photostability.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[10][11]

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.94)[12]

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one at which both the sample and the standard absorb light.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield a linear relationship.

-

Calculate the quantum yield of the this compound (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Caption: Experimental workflow for relative quantum yield determination.

Determination of Photostability (Photobleaching Quantum Yield)

The photostability can be quantified by measuring the photobleaching quantum yield (Φb) through continuous irradiation of the sample.[13]

Materials:

-

This compound solution of known concentration and absorbance

-

Spectroscopic grade solvent

-

Fluorometer with a stable light source (e.g., laser or xenon lamp)

-

Magnetic stirrer and stir bar

-

Actinometer (optional, for absolute light intensity measurement)

Procedure:

-

Prepare a solution of this compound in the desired solvent. The initial absorbance should be recorded.

-

Place the solution in a cuvette inside the fluorometer and stir continuously.

-

Irradiate the sample with a constant intensity light source at the absorption maximum of the dye.

-

Monitor the decrease in fluorescence intensity or absorbance over time.

-

The photobleaching quantum yield (Φb) can be determined from the rate of fluorescence decay and the photon flux. The rate of photobleaching can often be modeled with first-order kinetics.[13] A simplified approach involves comparing the photobleaching rate to that of a known standard under identical conditions.

Caption: Workflow for determining photostability.

Signaling Pathways and Molecular Interactions

The utility of this compound in biological systems stems from its ability to covalently label target molecules. The chloromethane (B1201357) group is a reactive electrophile that can undergo nucleophilic substitution with various nucleophiles present in biomolecules, such as the thiol groups of cysteine residues in proteins or amine groups.

Caption: Covalent labeling of a biomolecule with this compound.

Conclusion

This compound is a promising fluorescent probe that is expected to exhibit the hallmark high quantum yield and excellent photostability characteristic of the BODIPY dye family. While specific quantitative data for this compound remains to be extensively published, the information available for structurally similar meso-substituted BODIPY dyes suggests it will be a high-performance fluorescent label. The detailed experimental protocols provided herein offer a clear roadmap for researchers to fully characterize the photophysical properties of this compound and other novel fluorophores, thereby facilitating their effective implementation in a wide range of research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BODIPY | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. thermofisher.com [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to BODIPY 8-Chloromethane Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core has emerged as a versatile and highly valuable scaffold in the development of fluorescent probes and labeling agents.[1][2] Its exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and sharp emission spectra, make it a superior alternative to many traditional fluorophores.[1][] Modifications to the BODIPY core structure allow for the fine-tuning of its spectral and chemical properties, enabling a wide range of applications in biological imaging, sensing, and diagnostics.[4][]

Substitution at the 8-position (meso-position) of the BODIPY core is a particularly effective strategy for modulating its characteristics.[6][7] The introduction of various functional groups at this position can influence the dye's fluorescence quantum yield, Stokes shift, and environmental sensitivity.[6][8][9] Among the various meso-substituted derivatives, BODIPY 8-chloromethane and its analogues represent a key class of reactive fluorescent probes. The chloromethyl group provides a reactive site for covalent attachment to a wide array of nucleophiles, making these compounds ideal for labeling biomolecules such as proteins and peptides.[][10] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives and their analogues.

Core Compound Profile: this compound

This compound is a fluorescent probe characterized by the presence of a reactive chloromethyl group at the meso-position of the BODIPY core.[11][12]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 208462-25-3 | [11][12] |

| Molecular Formula | C₁₄H₁₆BClF₂N₂ | [11] |

| Molecular Weight | 296.55 g/mol | [11] |

| Alternate Name | (T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron | [11] |

Photophysical Properties

| Compound/Analogue | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent | Reference(s) |

| Unsubstituted BODIPY | ~500 | ~510-530 | 0.9-1.0 | 7.2 | Various | [1][] |

| 8-Aryl-BODIPY | 504-511 | 504-511 | - | - | Methanol | [14] |

| 8-(p-nitrophenyl)-BODIPY | - | - | ~0.02 (Methanol) to ~0.6 (Hexane) | - | Various | [9] |

| 8-Thienyl-BODIPY | - | - | - | - | Various | [9] |

| 8-Pyridyl-BODIPY | - | - | - | - | Various | [9][15] |

| BODIPY FL | 502 | 510 | 0.9 | 5.7 | Methanol | [1][16] |

| BODIPY TMR | 543 | 569 | - | - | Methanol | [16] |

| BODIPY TR | 592 | 618 | - | - | Methanol | [16] |

| 8-Amino-BODIPY Derivatives | ~365 | ~450 | - | - | Water | [10][17] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 8-substituted BODIPY dyes, including the 8-chloromethane derivative, typically involves the condensation of a suitable acyl chloride or aldehyde with pyrrole (B145914) derivatives, followed by oxidation and complexation with boron trifluoride etherate.[][19][20] A general and efficient method for synthesizing BODIPY dyes involves a one-pot reaction that can be performed under solvent-free or essentially solvent-free conditions, significantly reducing reaction times.[19]

Illustrative Synthetic Pathway

The following diagram outlines a plausible synthetic route to 8-chloromethyl BODIPY based on established methodologies for meso-substituted BODIPYs.

Reactivity of the 8-Chloromethyl Group

The chloromethyl group at the 8-position is an electrophilic site, making it susceptible to nucleophilic substitution reactions.[21] This reactivity is the basis for its use as a labeling agent. It can react with a variety of nucleophiles, including thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or N-termini), and other nucleophilic moieties.[22]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization of parameters such as dye-to-protein ratio, reaction time, and temperature may be necessary for specific proteins.[10][17][23]

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Dye Preparation: Prepare a stock solution of this compound in a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add the BODIPY stock solution to the protein solution dropwise while gently stirring. The molar ratio of dye to protein can range from 5:1 to 20:1, depending on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against the appropriate buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BODIPY dye (at its absorption maximum) and using their respective extinction coefficients.

General Protocol for Live-Cell Imaging

BODIPY derivatives are excellent probes for live-cell imaging due to their high cell permeability and photostability.[4]

-

Cell Culture: Plate cells in a suitable imaging dish or chambered coverglass and grow to the desired confluency.

-

Staining Solution Preparation: Prepare a stock solution of the this compound conjugate in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 0.1-2 µM).

-

Cell Staining: Remove the culture medium from the cells and wash with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the BODIPY dye.

Structure-Property Relationships

The versatility of the BODIPY core lies in the ability to tune its properties through chemical modification. The following diagram illustrates the logical relationship between structural modifications and the resulting photophysical and chemical properties.

Conclusion

This compound and its analogues are powerful tools for researchers in the life sciences and drug development. Their reactive nature, combined with the excellent photophysical properties of the BODIPY core, makes them highly effective for the fluorescent labeling of biomolecules. This guide has provided an overview of their synthesis, properties, and key applications. While a comprehensive set of quantitative data for the parent 8-chloromethane derivative is not fully available in the literature, the information presented here, based on closely related analogues, provides a strong foundation for its successful application in experimental settings. Further research to quantify the reaction kinetics of this compound with various nucleophiles would be a valuable addition to the field.

References

- 1. BODIPY | AAT Bioquest [aatbio.com]

- 2. BODIPY: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]

- 4. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of the photophysical properties of BODIPY dyes by substitution at their meso position. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Effects of Substituents on Photophysical and CO-Photoreleasing Properties of 2,6-Substituted meso-Carboxy BODIPY Derivatives [mdpi.com]

- 9. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent Labeling of Protein Using Blue-Emitting 8-Amino-BODIPY Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. digibug.ugr.es [digibug.ugr.es]

- 15. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Higher BODIPY Homologues–Synthesis, Reactivity, and Photoluminescence Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 19. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of a Fluorogenic Reactivity Palette for the Study of Nucleophilic Addition Reactions Based on meso-Formyl BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. thermofisher.com [thermofisher.com]

Solubility of BODIPY 8-Chloromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of BODIPY 8-Chloromethane (also known as 8-chloromethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), a versatile fluorescent probe. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive understanding of its general solubility properties, along with detailed experimental protocols for researchers to determine precise solubility in various solvents.

Core Concepts in BODIPY Dye Solubility

BODIPY dyes, as a class of compounds, are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. However, the parent BODIPY core is inherently hydrophobic, which dictates its solubility profile. Generally, BODIPY dyes exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The solubility of specific derivatives, such as this compound, is influenced by the nature of the substituents on the BODIPY core.

Qualitative Solubility of this compound

Based on the general characteristics of BODIPY dyes and information from suppliers of similar compounds, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are general guidelines, and empirical testing is necessary for precise quantitative values.

| Solvent Category | Solvent | Expected Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile (ACN) | Moderately Soluble | |

| Acetone | Moderately Soluble | |

| Tetrahydrofuran (THF) | Moderately Soluble | |

| Polar Protic | Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble | |

| Water | Poorly Soluble / Insoluble | |

| Nonpolar | Chloroform | Moderately Soluble |

| Dichloromethane (DCM) | Moderately Soluble | |

| Toluene | Sparingly Soluble | |

| Hexane | Poorly Soluble / Insoluble |

Experimental Protocols for Determining Quantitative Solubility

To obtain precise solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a reliable method using UV-Vis spectrophotometry, which is well-suited for colored compounds like BODIPY dyes.

Protocol: Solubility Determination by UV-Vis Spectrophotometry

This method involves creating a saturated solution of this compound in the solvent of interest and then determining the concentration of the dissolved solute by measuring its absorbance.

Materials and Equipment:

-

This compound

-

A range of analytical grade solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Chloroform, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vortex mixer or magnetic stirrer with stir bars

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (as appropriate for the solvent and wavelength range)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1 mg/mL). This may require initial gentle heating or sonication to ensure complete dissolution. b. From the stock solution, prepare a series of dilutions of known concentrations. c. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (typically around 500 nm, but should be determined experimentally). d. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank). The slope of this line is the molar absorptivity (ε) if concentration is in molarity, or the specific absorbance if in other units.

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial. b. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal. c. After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Measurement of Solute Concentration: a. Carefully withdraw a sample of the supernatant using a syringe. b. Filter the sample through a 0.2 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high absorbance readings. c. Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the λmax. e. Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution. f. Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.

Data Presentation:

The determined solubility values should be compiled into a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., DMSO | e.g., 25 | Calculated Value | Calculated Value |

| e.g., Methanol | e.g., 25 | Calculated Value | Calculated Value |

| ... (other solvents) | ... | ... | ... |

Application: Covalent Labeling of Proteins

This compound is a reactive fluorescent probe. The chloromethyl group at the 8-position can react with nucleophiles, making it suitable for covalently labeling biomolecules. A common application is the labeling of cysteine residues in proteins via a nucleophilic substitution reaction.

Experimental Workflow: Covalent Labeling of a Cysteine-Containing Protein

The following diagram illustrates a typical workflow for the covalent labeling of a protein with this compound.

Caption: Workflow for covalent labeling of a protein with this compound.

This workflow outlines the key steps from preparation of reagents to the analysis of the final fluorescently labeled protein. The chloromethyl group on the BODIPY dye reacts with the thiol group of a cysteine residue on the protein, forming a stable thioether bond and attaching the fluorescent label.

Conclusion

Bodipy 8-Chloromethane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy 8-Chloromethane (4,4-Difluoro-1,3,5,7-tetramethyl-8-(chloromethyl)-4-bora-3a,4a-diaza-s-indacene) is a fluorescent probe belonging to the Bodipy family of dyes. These dyes are well-regarded in the scientific community for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH. The chloromethyl group at the 8-position of the Bodipy core provides a reactive site for covalent labeling of nucleophilic residues in biomolecules, particularly cysteine thiols, making it a valuable tool for studying protein structure, function, and trafficking. This guide provides an in-depth overview of its commercial availability, key technical data, and experimental protocols for its application in life sciences research.

Commercial Suppliers

This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Catalog Number | CAS Number |

| MedChemExpress | HY-147177 | 208462-25-3 |

| Biosynth | FB18987 | 208462-25-3 |

| Santa Cruz Biotechnology | sc-214699 | 208462-25-3 |

Physicochemical and Photophysical Properties

Understanding the fundamental properties of this compound is crucial for designing and interpreting experiments. While specific quantitative data for this particular derivative can be limited in readily available literature, general characteristics of the tetramethyl Bodipy core provide a strong indication of its performance.

| Property | Value/Characteristic | Source |

| Molecular Formula | C₁₄H₁₆BClF₂N₂ | [1] |

| Molecular Weight | 296.55 g/mol | [1] |

| CAS Number | 208462-25-3 | [1] |

| Appearance | Solid | General Knowledge |

| Excitation Maximum (λex) | ~500 nm (Green region) | [2][3] |

| Emission Maximum (λem) | ~510-530 nm | [2] |

| Quantum Yield (Φf) | Generally high for Bodipy dyes, often approaching 1.0 in some solvents. | [2][4] |

| Molar Extinction Coefficient (ε) | Typically high for Bodipy dyes (>80,000 cm⁻¹M⁻¹). | [5] |

| Solubility | Soluble in common organic solvents like DMSO and ethanol. Solubility in aqueous buffers is generally low. | [6] |

| Photostability | Bodipy dyes are known for their excellent photostability compared to other common fluorophores like fluorescein (B123965). | [7][8][9] |

| pH Sensitivity | The fluorescence of the Bodipy core is relatively insensitive to pH changes within the physiological range. | [6] |

Note: Specific values for quantum yield and extinction coefficient for this compound may vary depending on the solvent and experimental conditions. Researchers are encouraged to perform their own characterization or consult supplier-specific data.

Experimental Protocols

Synthesis of this compound

The synthesis of 8-substituted Bodipy dyes, including the chloromethyl derivative, typically involves the condensation of a suitable pyrrole (B145914) with an acyl chloride, followed by complexation with boron trifluoride etherate.[10]

A general procedure involves:

-

Condensation: 2,4-Dimethylpyrrole is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of an acid catalyst.

-

Oxidation (if necessary): The resulting dipyrromethane may need to be oxidized to the corresponding dipyrromethene.

-

Complexation: The dipyrromethene intermediate is then treated with a base, such as triethylamine, followed by the addition of boron trifluoride etherate to form the stable Bodipy core.

-

Purification: The final product is typically purified by column chromatography.

Labeling of Cysteine Residues in Proteins

The chloromethyl group of this compound is a reactive electrophile that can undergo nucleophilic substitution with the thiol group of cysteine residues, forming a stable thioether linkage.[11][12] This reaction is a common strategy for site-specific protein labeling.[13][14]

General Protocol:

-

Protein Preparation: Ensure the protein of interest is purified and in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-8.0). If necessary, reduce any disulfide bonds by treating the protein with a reducing agent like DTT or TCEP, followed by its removal.

-

Dye Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours, or overnight, with gentle mixing and protected from light. The optimal time and temperature should be determined empirically for each protein.

-

Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with the excess dye.

-

Purification: Remove the unreacted dye and quenching agent by gel filtration (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the Bodipy dye (around 500 nm).

Live-Cell Imaging

This compound can be used as a fluorescent probe in live-cell imaging to study the localization and trafficking of labeled proteins.[15][16]

General Protocol for Live-Cell Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency.

-

Labeling (if applicable): If labeling a specific protein in living cells, express a protein with a unique, accessible cysteine residue. Incubate the cells with a low concentration of this compound (typically in the nanomolar to low micromolar range) in an appropriate imaging buffer for a defined period.

-

Washing: Gently wash the cells with fresh imaging buffer to remove any unbound dye.

-

Imaging: Mount the dish on a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490-500 nm, emission ~510-550 nm).

-

Time-Lapse Imaging: For trafficking studies, acquire images at regular intervals to track the movement of the fluorescently labeled protein.

Application in Studying Ion Channel Structural Rearrangements

One notable application of this compound has been in the study of ion channel dynamics. For instance, it has been used to investigate structural rearrangements of the Ca²⁺- and voltage-activated K⁺ (BK) channel.[4] By labeling specific cysteine residues within the channel protein, changes in the fluorescence of the attached Bodipy dye can report on conformational changes that occur during channel gating. This allows for the optical tracking of protein motions that may not be directly associated with the opening or closing of the ion pore.[17]

Workflow for Studying Ion Channel Trafficking and Dynamics

The study of ion channel trafficking and structural dynamics using fluorescent probes like this compound often involves a combination of molecular biology, cell biology, and advanced microscopy techniques.[3][18]

References

- 1. This compound | 208462-25-3 | FB18987 | Biosynth [biosynth.com]

- 2. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-ET Workflow for Understanding Ion Channels Localization on the Nodes of Ranvier [scirp.org]

- 4. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural rearrangements in single ion channels detected optically in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probing Ion Channel Macromolecular Interactions using Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Bodipy 8-Chloromethane: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bodipy 8-Chloromethane (CAS 208462-25-3) is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity, BODIPY dyes are invaluable tools in biological and materials research. The incorporation of a chloromethyl group at the 8-position (meso-position) of the BODIPY core imparts a specific reactivity towards nucleophiles, particularly thiols. This makes this compound an excellent candidate for the targeted labeling of cysteine residues in proteins and other thiol-containing biomolecules. This guide provides an in-depth overview of the safety, handling, physicochemical properties, and a detailed experimental protocol for the application of this compound in protein labeling.

Chemical and Physical Properties

This compound is a structurally well-defined organic molecule with the following key identifiers and properties.

| Property | Value |

| Chemical Name | (T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron |

| CAS Number | 208462-25-3 |

| Molecular Formula | C₁₄H₁₆BClF₂N₂ |

| Molecular Weight | 296.55 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in many organic solvents. Water solubility is generally low for unsubstituted BODIPY dyes, but can be improved by the introduction of hydrophilic groups.[1] |

| Spectral Properties | Excitation (λex): Expected in the green region of the spectrum.Emission (λem): Expected in the green region of the spectrum.BODIPY dyes are known for their narrow absorption and emission bands and high fluorescence quantum yields.[2] |

| Photostability | Generally high, a characteristic feature of the BODIPY core.[] |

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following safety information is based on the general properties of BODIPY dyes and the known hazards of alkylating agents like chloromethane. Researchers must consult the supplier-specific SDS upon receipt of the compound and perform a thorough risk assessment before use.

Hazard Identification

Based on the structure and related compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

-

Skin Irritation: BODIPY dyes can cause skin irritation.

-

Serious Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

-

Alkylation Hazard: The chloromethyl group is an alkylating agent and may react with biological macromolecules. Alkylating agents are a class of compounds that can be mutagenic, carcinogenic, and cytotoxic. Therefore, appropriate precautions should be taken to avoid exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and dark place to protect from light and moisture.[4]

-

BODIPY dyes are generally photostable, but prolonged exposure to high-intensity light should be avoided to prevent photodegradation.[][5]

Disposal

-

Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

-

Do not dispose of down the drain or in general waste.

Reactivity and Mechanism of Action

The key to the utility of this compound as a fluorescent probe lies in the reactivity of the chloromethyl group at the 8-position. This group is an electrophilic center that readily undergoes nucleophilic substitution reactions.

Reaction with Thiols

The primary application of this compound is the labeling of thiol groups, such as those found in the amino acid cysteine. The lone pair of electrons on the sulfur atom of a deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion. This results in the formation of a stable thioether bond, covalently attaching the BODIPY fluorophore to the target molecule.

Experimental Protocol: Labeling of Cysteine Residues in Proteins

This protocol provides a general guideline for the fluorescent labeling of cysteine residues in a protein using this compound. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) may be necessary for specific proteins.

Materials

-

This compound

-

Protein of interest containing at least one accessible cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-7.5.

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure cysteines are in their reduced, reactive state.

-

Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine to stop the reaction.

-

Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted dye.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare a stock solution of the dye.

Procedure

-

Prepare Protein Solution:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

If DTT is used, it must be removed before adding the dye, for example, by using a desalting column. TCEP does not need to be removed.

-

-

Prepare this compound Stock Solution:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench Reaction:

-

Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-20 mM) to the reaction mixture to consume any unreacted dye.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BODIPY dye (at its absorption maximum) and using their respective extinction coefficients.

-

Confirm the successful labeling and the integrity of the protein using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.

-

Conclusion

This compound is a valuable tool for researchers in life sciences and drug development, offering a means to fluorescently label proteins and other biomolecules with high specificity at cysteine residues. Its favorable photophysical properties, characteristic of the BODIPY family, ensure bright and stable fluorescence for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. Adherence to proper safety and handling procedures is paramount to mitigate the risks associated with this reactive fluorescent probe. The experimental protocol provided herein serves as a robust starting point for the successful application of this compound in the laboratory.

References

Methodological & Application

Application Note: Protein Labeling using BODIPY™ FL 8-Chloromethane

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[] These include high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and remarkable photostability.[2][3] A key advantage of BODIPY dyes is that their fluorescence is largely insensitive to changes in pH and solvent polarity, ensuring consistent performance across various experimental conditions.[4] BODIPY™ FL 8-Chloromethane is a derivative of this class designed for the covalent labeling of proteins. This reagent provides a robust method for attaching a bright, green-fluorescent dye to proteins, enabling their visualization and tracking in a multitude of biological applications.[5]

Principle of the Method

Chemical labeling with BODIPY™ FL 8-Chloromethane involves the formation of a stable, covalent bond between the dye and specific amino acid residues on the target protein.[6] The chloromethane (B1201357) group is a reactive moiety that acts as a mild alkylating agent. It specifically targets nucleophilic side chains of amino acids such as the thiol group of cysteine and the imidazole (B134444) group of histidine. This targeted reaction allows for the specific attachment of the BODIPY™ FL fluorophore to the protein of interest. The stability of the resulting bond ensures that the fluorescent signal remains associated with the protein throughout subsequent experimental manipulations and analyses.[]

Experimental Protocols

Materials and Reagents

-

BODIPY™ FL 8-Chloromethane

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Spectrophotometer

-

Fluorometer

Protocol 1: Protein Labeling with BODIPY™ FL 8-Chloromethane

-

Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT) that could compete with the labeling reaction.

-

Dye Preparation: Immediately before use, prepare a 10 mM stock solution of BODIPY™ FL 8-Chloromethane in anhydrous DMF or DMSO.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against the reaction buffer.[7][8] Complete removal of the nonconjugated dye is crucial for accurate determination of the degree of labeling.[9]

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.[10]

-

Absorbance Measurements:

-

Calculations:

-

The concentration of the dye is calculated using the Beer-Lambert law:

-

[Dye] (M) = Aₘₐₓ / (ε_dye × path length)

-

Where ε_dye for BODIPY™ FL is approximately 80,000 M⁻¹cm⁻¹.

-

-

The protein concentration must be corrected for the dye's absorbance at 280 nm.[8]

-

[Protein] (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For BODIPY™ FL, the CF is approximately 0.15.

-

-

The DOL is the molar ratio of the dye to the protein:

-

DOL = [Dye] / [Protein]

-

-

An ideal DOL is typically between 0.5 and 1.0 for most applications to avoid issues like protein function alteration or fluorescence quenching.[11]

-

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | Optimal ratio should be determined empirically for each protein. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction pH | 7.0 - 8.5 | Mildly alkaline conditions favor the reaction with cysteine and histidine. |

| Incubation Time | 2 hours (RT) to overnight (4°C) | Longer incubation may be needed for less reactive proteins. |

| Optimal Degree of Labeling (DOL) | 0.5 - 1.0 | A DOL > 1 may affect protein function or cause fluorescence quenching.[10][11] |

| BODIPY™ FL Absorbance Max (λₘₐₓ) | ~505 nm | Varies slightly depending on the conjugation and buffer conditions.[11] |

| BODIPY™ FL Emission Max | ~515 nm | |

| Molar Extinction Coefficient (ε_dye) | ~80,000 M⁻¹cm⁻¹ | Used for calculating dye concentration.[4] |

| Correction Factor (CF at 280 nm) | ~0.15 | Accounts for dye absorbance when measuring protein concentration. |

Applications

BODIPY™ FL-labeled proteins are versatile tools for a wide range of biological research applications.[2] Their high brightness and photostability make them ideal for:

-

Fluorescence Microscopy: Visualizing protein localization and trafficking within live or fixed cells.

-

Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of the labeled protein.

-

Protein-Protein Interaction Studies: Monitoring interactions and dynamic processes in real-time.

-

Drug Discovery: Developing high-throughput screening assays to identify molecules that modulate protein function or localization.[4]

Visualizations

Caption: Experimental workflow for labeling proteins with BODIPY FL 8-Chloromethane.

Caption: Covalent labeling of a protein's cysteine residue via alkylation.

References

- 2. mdpi.com [mdpi.com]

- 3. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling [mdpi.com]

- 4. lifetein.com [lifetein.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 11. support.nanotempertech.com [support.nanotempertech.com]

Application Notes and Protocols for Thiol-Reactive Fluorescent Probes in Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thiol-reactive fluorescent probes in microscopy. Thiols play a critical role in cellular redox homeostasis, and their detection and quantification are essential in various fields, including cell biology, neuroscience, and drug discovery.

Introduction to Thiol-Reactive Fluorescent Probes

Biological thiols, such as cysteine, homocysteine, and glutathione (B108866) (GSH), are crucial for maintaining cellular redox balance and are involved in numerous physiological and pathological processes. Fluorescent probes that selectively react with the sulfhydryl group (-SH) of thiols have become indispensable tools for their visualization and quantification in live cells and tissues. These probes offer high sensitivity and spatiotemporal resolution, enabling researchers to study the dynamic changes in thiol levels and their implications in health and disease.

The most common thiol-reactive moieties are maleimides and haloacetamides (like iodoacetamides), which form stable thioether bonds with sulfhydryl groups. The choice of a particular probe depends on the specific application, considering factors such as the target thiol, the desired photophysical properties, and the experimental system.

Data Presentation: Photophysical Properties of Common Thiol-Reactive Fluorescent Probes

The selection of a suitable fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of a selection of commercially available thiol-reactive fluorescent probes to facilitate comparison.

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |

| Alexa Fluor™ 488 C5 Maleimide (B117702) | Maleimide | 495 | 519 | ~71,000 | ~0.92 | Bright, photostable, and pH-insensitive green fluorescence; ideal for protein labeling and immunofluorescence. |

| BODIPY™ FL Maleimide | Maleimide | 503 | 512 | ~80,000 | ~0.90 | Bright, narrow emission spectrum; suitable for multicolor imaging and fluorescence polarization assays. |

| Fluorescein-5-Maleimide (FITC) | Maleimide | 494 | 518 | ~83,000 | ~0.92 | Widely used green fluorophore; fluorescence is pH-sensitive. |

| Tetramethylrhodamine-5-Maleimide (TMRM) | Maleimide | 555 | 580 | ~92,000 | ~0.40 | Bright orange-red fluorescence; often used for FRET applications. |

| Alexa Fluor™ 594 C5 Maleimide | Maleimide | 590 | 617 | ~92,000 | ~0.66 | Bright and photostable red fluorescence; suitable for multicolor imaging. |

| ThioGlo™ 1 | Maleimide | 379 | 513 | Not Reported | Not Reported | Becomes fluorescent upon reaction with thiols; used for quantification of total thiols. |

| Monobromobimane (B13751) (mBBr) | Haloacetamide | 394 | 490 | ~5,000 | ~0.3 | Cell-permeable and becomes fluorescent after reacting with thiols; used for detecting and quantifying cellular thiols. |

| IAEDANS | Iodoacetamide | 336 | 490 | ~5,700 | 0.2-0.7 | Environment-sensitive probe; fluorescence properties change based on the local environment. |

Experimental Protocols

Protocol 1: Labeling of Proteins with Maleimide Dyes

This protocol describes the general procedure for labeling proteins with maleimide-containing fluorescent dyes.

Materials:

-

Protein of interest containing free thiol groups (cysteine residues)

-

Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5. Degas the buffer before use.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

-

Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

-

A_max is the absorbance at the dye's excitation maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

-

CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

-

-

Protocol 2: Live-Cell Imaging of Cellular Thiols

This protocol provides a general guideline for imaging intracellular thiols using a cell-permeable thiol-reactive fluorescent probe.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Cell-permeable thiol-reactive fluorescent probe (e.g., monobromobimane or a cell-permeable ThioGlo™ derivative)

-

Cell culture medium

-

Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Confocal or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

-

-

Probe Loading:

-

Prepare a stock solution of the thiol-reactive probe in DMSO.

-

Dilute the stock solution to the final working concentration (typically 1-10 µM, but should be optimized for each probe and cell type) in pre-warmed imaging buffer or cell culture medium.

-

Remove the cell culture medium from the cells and wash once with the imaging buffer.

-

Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined experimentally.

-

-

Washing:

-

Remove the probe-containing solution and wash the cells 2-3 times with the imaging buffer to remove any unbound probe.

-

-

Imaging:

-

Mount the dish or coverslip on the microscope stage.

-

Excite the cells at the appropriate wavelength for the chosen probe and collect the emission signal using a suitable filter set.

-

Acquire images using the microscope's software.

-

Protocol 3: Quantification of Total Cellular Thiols

This protocol describes a method to quantify the total thiol content in a cell lysate using a thiol-reactive probe that exhibits a fluorescence increase upon reaction.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Thiol-reactive fluorescent probe (e.g., ThioGlo™ 1)

-

Glutathione (GSH) standard

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Harvest the cells and wash them with PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of GSH standard in the lysis buffer.

-

-

Labeling Reaction:

-

Add a specific volume of the cell lysate and the GSH standards to separate wells of the 96-well plate.

-

Add the thiol-reactive fluorescent probe to each well to a final concentration that is in excess of the expected thiol concentration.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the probe.

-

-

Quantification:

-

Subtract the background fluorescence (from a well with only lysis buffer and the probe).

-

Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.

-

Determine the thiol concentration in the cell lysates by interpolating their fluorescence values on the standard curve.

-

Normalize the thiol concentration to the total protein concentration of the lysate (determined by a standard protein assay like BCA).

-

Visualizations

Signaling Pathway: Nrf2-Mediated Antioxidant Response

This diagram illustrates the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which involves the modification of thiol groups in its repressor protein, Keap1.

Caption: Nrf2 antioxidant response pathway.

Experimental Workflow: Fluorescence Microscopy of Cellular Thiols

This diagram outlines the key steps involved in a typical fluorescence microscopy experiment using thiol-reactive probes.

Caption: Workflow for thiol imaging.

Logical Relationships: Classification of Thiol-Reactive Probes

This diagram illustrates the classification of thiol-reactive fluorescent probes based on their reactivity and mechanism of action.

Caption: Probe classification diagram.

Application Notes and Protocols for BODIPY™ 8-Chloromethane Staining in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Principle of Staining

BODIPY™ 8-Chloromethane is a fluorescent probe designed for the covalent labeling of intracellular components. The core of this molecule is the BODIPY (boron-dipyrromethene) fluorophore, known for its bright and photostable fluorescence. The key feature of this particular derivative is the chloromethane (B1201357) group at the 8-position of the BODIPY core. This group acts as a reactive site, enabling the dye to form stable covalent bonds with nucleophilic residues within the cell.

The primary targets for BODIPY™ 8-Chloromethane are likely to be thiol groups found in the side chains of cysteine residues in proteins. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloromethane moiety, displacing the chloride and forming a stable thioether bond. This covalent linkage ensures that the fluorescent signal is well-retained within the cell, even after subsequent washing and imaging steps.

Due to its lipophilic nature, the BODIPY™ core can readily cross cell membranes, allowing the probe to access intracellular compartments. Once inside the fixed and permeabilized cell, it can react with its target proteins, providing a fluorescent map of their distribution.

Applications

-

Visualization of Protein Localization: This probe can be used to visualize the subcellular distribution of proteins rich in accessible cysteine residues.

-

Study of Protein Dynamics in Fixed Samples: By labeling proteins at a specific time point before fixation, it may be possible to capture a snapshot of their localization.

-

High-Content Screening: The bright and stable fluorescence of BODIPY™ dyes makes this probe suitable for automated imaging and analysis of protein distribution in response to various treatments.

Spectral Properties

While the exact spectral properties can vary slightly depending on the solvent and local environment, BODIPY dyes typically exhibit excitation and emission in the green to red region of the spectrum. It is recommended to consult the manufacturer's specifications for the precise excitation and emission maxima of BODIPY™ 8-Chloromethane.

Data Presentation

The following table summarizes the recommended starting parameters for BODIPY™ 8-Chloromethane staining in fixed cells. These are general guidelines and may require optimization for specific cell types and experimental conditions.

| Parameter | Recommended Range | Notes |

| Fixative | 4% Paraformaldehyde (PFA) in PBS | Other fixatives like methanol (B129727) may be used, but PFA is generally recommended for preserving cellular morphology. |

| Fixation Time | 15-20 minutes | At room temperature. |

| Permeabilization Agent | 0.1-0.5% Triton™ X-100 or Saponin (B1150181) in PBS | Triton™ X-100 is a harsher detergent, while saponin is milder and may be preferred for preserving some cellular structures. |

| Permeabilization Time | 10-15 minutes | At room temperature. |

| BODIPY™ 8-Chloromethane Working Concentration | 1-10 µM | Start with a concentration in the middle of this range and optimize based on signal intensity and background. |

| Staining Incubation Time | 30-60 minutes | At room temperature, protected from light. Longer incubation times may increase signal but also background. |

| Staining Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | A neutral to slightly basic pH is generally favorable for the reaction between the chloromethane group and thiols. |

Experimental Protocols

This protocol provides a general procedure for staining adherent cells cultured on coverslips with BODIPY™ 8-Chloromethane.

Required Materials

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.2% Triton™ X-100 in PBS)

-

BODIPY™ 8-Chloromethane stock solution (e.g., 1 mM in anhydrous DMSO)

-

Staining Buffer (PBS, pH 7.2-7.5)

-

Mounting medium (with or without DAPI for nuclear counterstain)

-

Microscope slides

-

Fluorescence microscope with appropriate filter sets

Staining Procedure

-

Cell Preparation:

-

Culture cells on sterile glass coverslips to the desired confluency (typically 60-80%).

-

Gently wash the cells twice with PBS to remove culture medium.

-

-

Fixation:

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare the BODIPY™ 8-Chloromethane working solution by diluting the stock solution in Staining Buffer to the desired final concentration (e.g., 5 µM). Note: Prepare this solution fresh just before use.

-

Incubate the coverslips with the BODIPY™ 8-Chloromethane working solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

If desired, a nuclear counterstain like DAPI can be included in the mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Image the stained cells using a fluorescence microscope with the appropriate filter sets for the BODIPY dye and any counterstains used.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for staining fixed cells with BODIPY™ 8-Chloromethane.

Proposed Mechanism of Covalent Labeling

Caption: Proposed reaction of BODIPY™ 8-Chloromethane with a protein thiol group.

The Synergy of Click Chemistry and BODIPY Dyes: Innovations in Biomedical Applications

The fusion of click chemistry's efficiency and the exceptional photophysical properties of BODIPY (boron-dipyrromethene) dyes has unlocked a new frontier in the development of advanced probes and theranostic agents for biomedical research and drug development. This powerful combination allows for the straightforward and robust conjugation of BODIPY fluorophores to a wide array of biomolecules, nanoparticles, and therapeutic agents, enabling precise targeting and imaging in complex biological systems. This report details the key applications, experimental protocols, and quantitative data associated with BODIPY derivatives functionalized via click chemistry.

Application Note 1: Targeted Bioimaging of Cancer Cells

Introduction: The overexpression of specific receptors on the surface of cancer cells, such as the epidermal growth factor receptor (EGFR), provides a molecular target for selective imaging agents. By employing click chemistry, BODIPY dyes can be readily conjugated to peptides that exhibit high affinity for these receptors. The resulting fluorescent probes offer enhanced cellular uptake in cancer cells, enabling precise visualization and tracking.

Methodology: A common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. An alkyne-functionalized BODIPY dye is reacted with an azide-modified targeting peptide. The resulting triazole linkage is highly stable under biological conditions, ensuring the integrity of the probe.